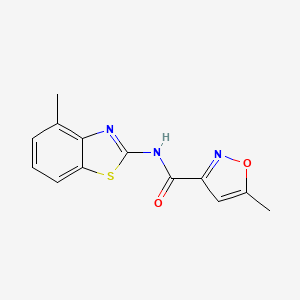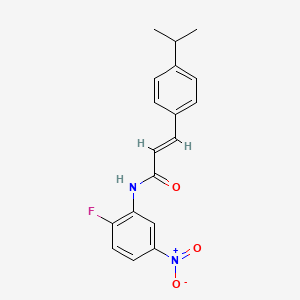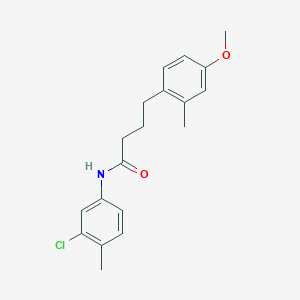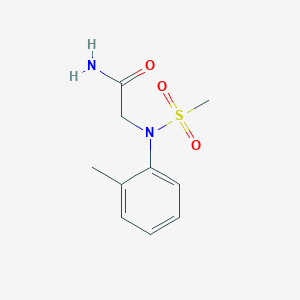
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide, also known as MIH-1, is a small molecule inhibitor that has been recently discovered to have potential therapeutic applications in cancer treatment. MIH-1 has been found to inhibit the activity of a specific kinase, making it a promising candidate for targeted cancer therapy.
科学研究应用
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been found to have potential therapeutic applications in cancer treatment. The kinase that this compound inhibits is overexpressed in several types of cancer, making it a promising candidate for targeted cancer therapy. This compound has been tested in vitro and in vivo in several preclinical studies, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.
作用机制
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide inhibits the activity of a specific kinase, which is involved in several signaling pathways that regulate cell growth and survival. By inhibiting this kinase, this compound disrupts these signaling pathways and induces apoptosis in cancer cells. The specific mechanism of action of this compound is still under investigation, but it is believed to involve the binding of this compound to the kinase and blocking its activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cancer cells. In preclinical studies, this compound has been shown to inhibit cancer cell growth, induce apoptosis, and reduce tumor size. This compound has also been found to have minimal toxicity to normal cells, making it a promising candidate for targeted cancer therapy.
实验室实验的优点和局限性
One advantage of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is its specificity for the targeted kinase, which reduces the risk of off-target effects. This compound has also been found to have minimal toxicity to normal cells, making it a promising candidate for targeted cancer therapy. One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. This compound also requires further optimization and testing in preclinical studies before it can be considered for clinical trials.
未来方向
There are several future directions for 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide research. One direction is to optimize the synthesis method for higher yields and purity. Another direction is to investigate the specific mechanism of action of this compound and its binding to the targeted kinase. Further preclinical studies are also needed to test the efficacy and safety of this compound in vivo, as well as to investigate potential combination therapies with other cancer drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with cancer.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. This compound inhibits the activity of a specific kinase, disrupting signaling pathways that regulate cell growth and survival. This compound has been found to have minimal toxicity to normal cells and has shown promising results in preclinical studies. Further research is needed to optimize the synthesis method, investigate the specific mechanism of action, and evaluate the safety and efficacy of this compound in human patients with cancer.
合成方法
The synthesis of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide involves a series of reactions starting from 4-methyl-1,3-benzothiazol-2-amine and 5-methylisoxazole-3-carboxylic acid. The reaction is carried out in the presence of various reagents and catalysts, resulting in the formation of this compound. The synthesis of this compound has been reported in several scientific publications, and the procedure has been optimized for high yields and purity.
属性
IUPAC Name |
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-4-3-5-10-11(7)14-13(19-10)15-12(17)9-6-8(2)18-16-9/h3-6H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBLHPYZLARKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)


![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)


![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)

